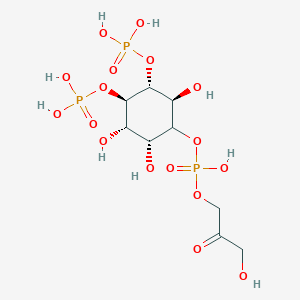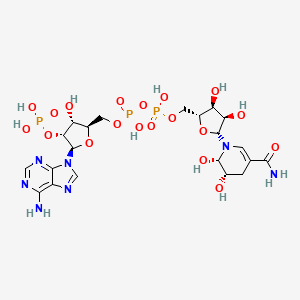
1,2-Dipalmitoyl-phosphatidyl-glycerole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages . This compound is significant in various biological and industrial applications due to its unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-phosphatidyl-glycerole can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of ester linkages .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated systems to control reaction conditions such as temperature, pressure, and pH. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipalmitoyl-phosphatidyl-glycerole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
1,2-Dipalmitoyl-phosphatidyl-glycerole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound is significant in the study of cell membranes and lipid bilayers.
Medicine: It is used in the formulation of drug delivery systems and as a component of lung surfactants.
Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Mécanisme D'action
The mechanism of action of 1,2-Dipalmitoyl-phosphatidyl-glycerole involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction is crucial in processes such as drug delivery and the formation of lipid-based nanoparticles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-phosphatidylcholine: Similar in structure but contains a choline group instead of glycerol.
1,2-Dipalmitoyl-phosphatidylethanolamine: Contains an ethanolamine group instead of glycerol.
Uniqueness
1,2-Dipalmitoyl-phosphatidyl-glycerole is unique due to its specific glycerol backbone, which imparts distinct properties in terms of membrane interaction and stability. This makes it particularly useful in applications requiring precise control over lipid behavior .
Propriétés
Numéro CAS |
74300-16-6 |
|---|---|
Formule moléculaire |
C38H75O10P |
Poids moléculaire |
723.0 g/mol |
Nom IUPAC |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |
Clé InChI |
BIABMEZBCHDPBV-MPQUPPDSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B10778220.png)
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)


![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)

![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)
![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)
